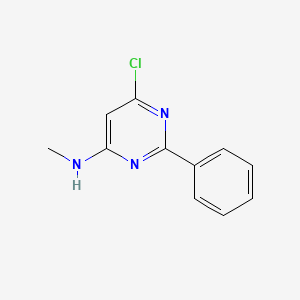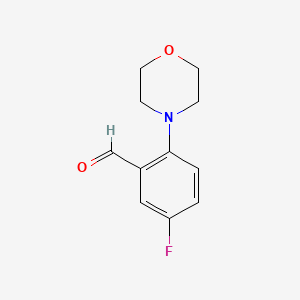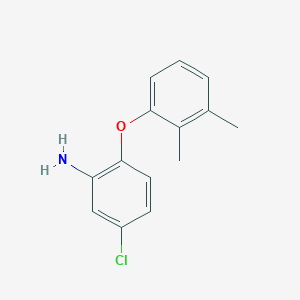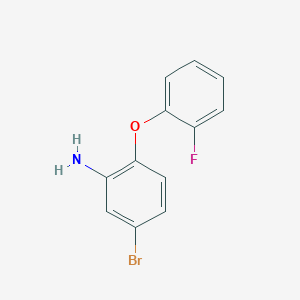
5-Chloro-2-méthoxy-3-nitropyridine
Vue d'ensemble
Description
5-Chloro-2-methoxy-3-nitropyridine: is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-methoxy-3-nitropyridine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of 5-Chloro-2-methoxy-3-nitropyridine are studied for their potential as enzyme inhibitors and receptor modulators. These compounds are investigated for their biological activity and potential therapeutic applications.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 5-Chloro-2-methoxy-3-nitropyridine is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-methoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-methoxy-3-nitropyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methoxy-3-nitropyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in 5-Chloro-2-methoxy-3-nitropyridine can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Aminopyridines: Formed by the reduction of the nitro group.
Hydroxypyridines: Formed by the oxidation of the methoxy group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-3-nitropyridine and its derivatives depends on their specific molecular targets. In biological systems, these compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The nitro group can participate in redox reactions, while the methoxy and chlorine substituents can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-methoxy-3-nitropyridine
- 3-Chloro-2-methoxy-5-nitropyridine
- 2-Chloro-4-methoxy-5-nitropyridine
Comparison: 5-Chloro-2-methoxy-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the chlorine, methoxy, and nitro groups influences its chemical reactivity and biological activity. Compared to similar compounds, 5-Chloro-2-methoxy-3-nitropyridine may exhibit different reactivity in substitution and reduction reactions, as well as varying biological effects.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWUNVJRITHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650096 | |
| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-52-2 | |
| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)
![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)
![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)


![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)




